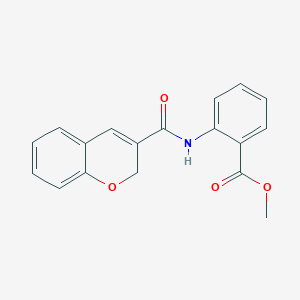

methyl 2-(2H-chromene-3-carbonylamino)benzoate

Description

Properties

IUPAC Name |

methyl 2-(2H-chromene-3-carbonylamino)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c1-22-18(21)14-7-3-4-8-15(14)19-17(20)13-10-12-6-2-5-9-16(12)23-11-13/h2-10H,11H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFPKJGDCDYJVFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3OC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2H-chromene-3-carbonylamino)benzoate typically involves the reaction of 2H-chromene-3-carboxylic acid with methyl 2-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2H-chromene-3-carbonylamino)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Methyl 2-(2H-chromene-3-carbonylamino)benzoate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 2-(2H-chromene-3-carbonylamino)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Chromene/Coumarin-Based Analogs

The chromene moiety in the target compound is structurally related to coumarins (1,2-benzopyrones), which exhibit diverse biological activities. Key comparisons include:

- Substituent Effects : Coumarins with electron-withdrawing groups (e.g., chloro, bromo) on the benzene ring demonstrate enhanced stability and altered binding affinities to targets like cytochrome P450 enzymes . For instance, 4-chlorocoumarin derivatives show improved anticoagulant activity compared to unsubstituted coumarins.

- Bioactivity : Chromene derivatives, such as 2,6-dichlorobenzyl 2-oxo-2H-chromene-3-carboxylate (CAS: 694518-81-5), share the chromene-3-carboxylate motif but differ in ester substituents. These variations influence solubility and metabolic pathways, with methyl esters typically being less lipophilic than benzyl or longer alkyl chains .

Table 1: Chromene/Coumarin Derivatives Comparison

Quinoline-Piperazine-Benzoate Analogs

Compounds such as Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl) Piperazin-1-yl) Benzoate (C1) from share structural motifs with the target compound, including a benzoate ester and an amide-linked heterocycle. Key differences include:

- Aromatic System: Quinoline (a nitrogen-containing heterocycle) vs. chromene (oxygen-containing). Quinoline derivatives often exhibit stronger π-π stacking interactions, enhancing binding to aromatic protein pockets.

- Pharmacokinetics : The piperazine linker in C1–C7 improves solubility and bioavailability compared to the direct amide linkage in the target compound .

Table 2: Quinoline vs. Chromene Derivatives

| Compound | Heterocycle | Linker | Key Properties | Reference |

|---|---|---|---|---|

| Target Compound | Chromene | Direct amide | Moderate lipophilicity | — |

| C1 (Quinoline derivative) | Quinoline | Piperazine | Enhanced solubility |

Biological Activity

Methyl 2-(2H-chromene-3-carbonylamino)benzoate is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by relevant data and case studies.

Chemical Structure and Properties

This compound belongs to the chromene family of compounds, characterized by a chromene ring structure that is known for its versatile biological profiles. The compound's structure can be represented as follows:

The presence of the carbonylamino group enhances its reactivity and potential interactions with biological targets.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown that the compound effectively inhibits the growth of various bacteria and fungi. For example, it has been tested against strains of Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

2. Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have reported that this compound induces apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism involves the modulation of key signaling pathways, including the inhibition of the PI3K/Akt pathway, which is crucial for cell survival and proliferation .

Table 1: Summary of Biological Activities

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in cellular processes. For instance, it has been shown to inhibit tyrosinase activity, which is crucial in melanin production, thus suggesting potential applications in skin-related disorders.

- Reactive Oxygen Species (ROS) Modulation : this compound may influence ROS levels within cells, leading to oxidative stress that can trigger apoptotic pathways in cancer cells .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed that it significantly inhibited the growth of pathogenic bacteria. The researchers utilized a disk diffusion method and reported zones of inhibition comparable to standard antibiotics, highlighting its potential as a natural antimicrobial agent.

Case Study 2: Cancer Cell Apoptosis

In another investigation focusing on cancer treatment, researchers treated HeLa cells with varying concentrations of this compound. The results indicated a concentration-dependent increase in apoptotic markers, including caspase activation and DNA fragmentation, confirming its role as an effective anticancer agent .

Q & A

Q. What spectroscopic techniques are recommended for characterizing the purity and structural identity of methyl 2-(2H-chromene-3-carbonylamino)benzoate?

To confirm structural integrity and purity, employ a combination of ¹H/¹³C NMR (to verify the benzoate ester, chromene carbonyl, and amino linkages), FT-IR (to identify carbonyl stretching frequencies of the ester and amide groups at ~1700–1650 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular ion validation. For crystalline samples, X-ray crystallography using software like SHELXL or WinGX can resolve bond lengths and angles. Cross-reference spectral data with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities .

Q. How can synthetic routes for this compound be optimized to improve yield?

Key steps include:

- Coupling reaction optimization : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link 2H-chromene-3-carboxylic acid to methyl 2-aminobenzoate under inert conditions.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but require rigorous drying to avoid hydrolysis.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (from ethanol/water) improves purity. Monitor reaction progress via TLC with UV visualization .

Advanced Research Questions

Q. What density functional theory (DFT) functionals are most suitable for modeling the electronic properties of this compound?

Hybrid functionals like B3LYP (incorporating exact exchange) are recommended for accurate predictions of electronic transitions, charge distribution, and frontier molecular orbitals (HOMO-LUMO gaps) . Basis sets such as 6-311++G(d,p) provide a balance between computational cost and accuracy. For non-covalent interactions (e.g., π-π stacking in chromene), include dispersion corrections (e.g., D3BJ) . Validate results against experimental UV-Vis and fluorescence spectra.

Q. How can crystallographic software resolve ambiguities in the molecular packing of this compound?

Use SHELXL for refinement of X-ray data to model hydrogen bonding and van der Waals interactions. For disordered regions, apply restraints to bond lengths and angles. The WinGX suite integrates tools for symmetry analysis and thermal ellipsoid visualization. Compare packing motifs with analogous benzoate derivatives (e.g., methyl 2-(3-(3,4-dimethoxyphenyl)acrylamido)benzoate ) to identify steric or electronic influences on crystal packing.

Q. What strategies mitigate discrepancies in biological activity data for this compound derivatives?

- Dose-response standardization : Use a consistent cell line (e.g., HEK-293) and normalize activity to a reference compound.

- Metabolic stability assays : Assess compound degradation in liver microsomes to rule out false negatives.

- Molecular docking : Compare binding poses in target proteins (e.g., kinases) using AutoDock Vina. Cross-validate with mutagenesis studies to confirm critical residues .

Data Analysis and Methodological Challenges

Q. How should researchers address contradictory solubility data for this compound in polar vs. nonpolar solvents?

Perform solubility parameter calculations (Hansen parameters) to reconcile discrepancies. Experimental protocols must standardize temperature (e.g., 25°C) and solvent purity. For DMSO solubility, pre-dry the compound and use anhydrous solvent. Report results with error margins (±5%) and compare with computational predictions (e.g., COSMO-RS) .

Q. What computational approaches predict the metabolic pathways of this compound?

Use in silico tools like MetaSite or GLORYx to identify probable Phase I/II metabolism sites (e.g., ester hydrolysis or cytochrome P450 oxidation). Validate with LC-MS/MS analysis of hepatic microsome incubations. For hydrolytic stability, simulate physiological pH conditions (1.2–7.4) and monitor degradation via HPLC .

Structural and Functional Comparisons

Q. How does the substitution of a thiophene ring (vs. benzene) in analogous compounds affect the bioactivity of this compound?

Thiophene-containing analogs (e.g., methyl 2-(3-(3,4-dimethoxyphenyl)acrylamido)thiophene-3-carboxylate ) exhibit altered electronic profiles due to sulfur’s electronegativity, enhancing π-stacking with aromatic residues in target proteins. Compare HOMO-LUMO gaps and dipole moments via DFT to rationalize activity differences.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.